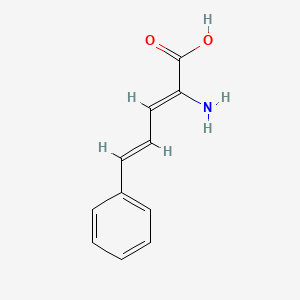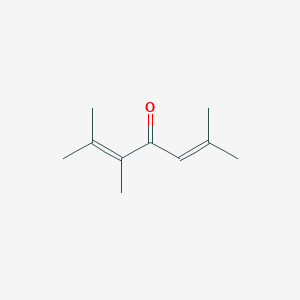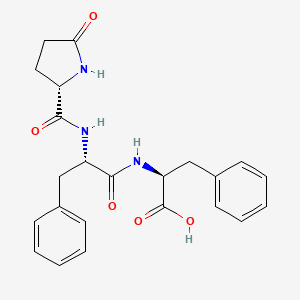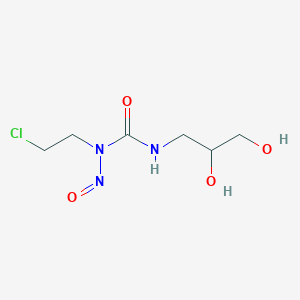
N-(2-Chloroethyl)-N'-(2,3-dihydroxypropyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. The unique structure of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea allows it to interact with biological molecules in specific ways, making it a subject of interest in medical and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2,3-dihydroxypropylamine under nitrosation conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a nitrosating agent such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions may lead to the cleavage of the nitrosourea bond, forming amines and other derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nitroso derivatives, while substitution reactions may yield various substituted ureas.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model
Propiedades
Número CAS |
77113-51-0 |
|---|---|
Fórmula molecular |
C6H12ClN3O4 |
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2,3-dihydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-3-5(12)4-11/h5,11-12H,1-4H2,(H,8,13) |
Clave InChI |
ACZWCVBYCKDESV-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(C(=O)NCC(CO)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




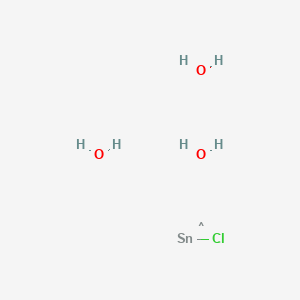
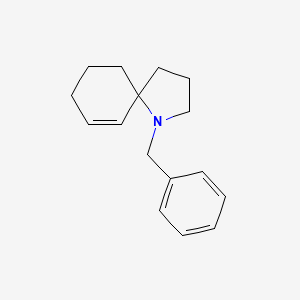
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)


